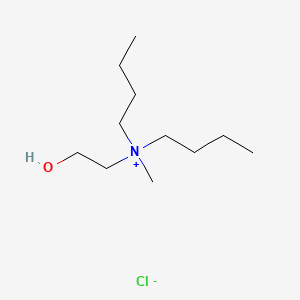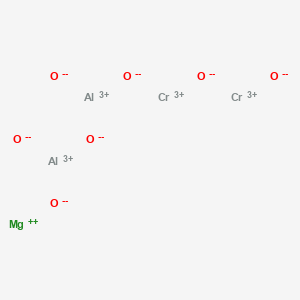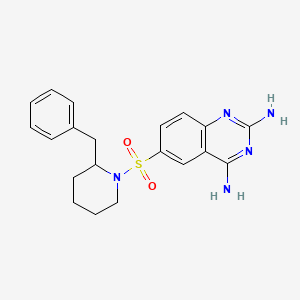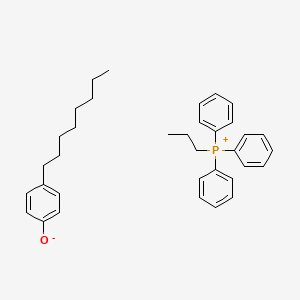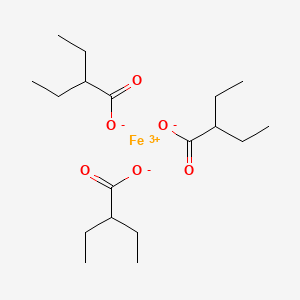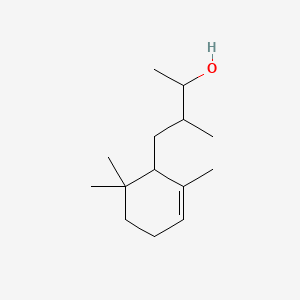
alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol: is a chemical compound with the molecular formula C14H26O It is known for its unique structure, which includes a cyclohexene ring with multiple methyl groups and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol typically involves the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring with the desired methyl substitutions. This can be achieved through cyclization reactions using appropriate precursors and catalysts.
Addition of the Propanol Side Chain: The propanol side chain is introduced through a series of reactions, including alkylation and reduction processes. Common reagents used in these steps include alkyl halides and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
Alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition or Activation: It may inhibit or activate enzymes involved in various metabolic pathways.
Modulation of Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol can be compared with other similar compounds, such as:
2,6,6-Trimethylcyclohex-2-ene-1-propan-1-ol: Similar structure but lacks the alpha and beta methyl groups.
2,6,6-Trimethylcyclohex-2-ene-1-ol: Similar structure but lacks the propanol side chain.
2,6,6-Trimethylcyclohex-2-en-1-one: Similar structure but contains a ketone group instead of the alcohol group.
Properties
CAS No. |
93980-72-4 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-ol |
InChI |
InChI=1S/C14H26O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,11-13,15H,6,8-9H2,1-5H3 |
InChI Key |
AXHHYECTTZUORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1CC(C)C(C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




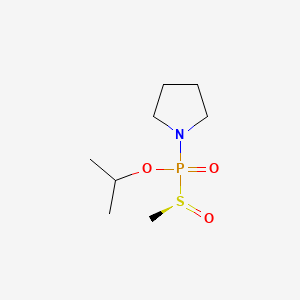
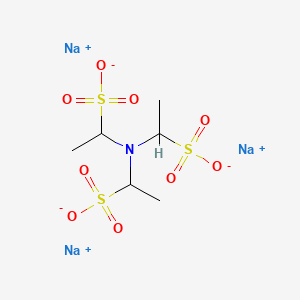
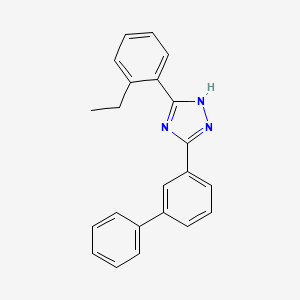
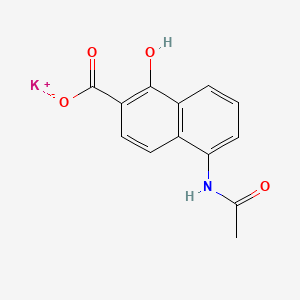
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
